Product packaging for (Z)-1-(1-naphthyl)-propene(Cat. No.:)

(Z)-1-(1-naphthyl)-propene

Cat. No.: B14898651
M. Wt: 168.23 g/mol
InChI Key: ZZPDMMIMRUGHBQ-KXFIGUGUSA-N
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Description

(Z)-1-(1-Naphthyl)-propene is a high-purity, stereodefined organic compound offered for advanced chemical research and development. Its structure, featuring a naphthyl group linked to a propenyl chain in the Z-configuration, makes it a valuable intermediate in exploring new chemical spaces. This compound is primarily of interest in organic synthesis and catalysis, particularly in the development of novel carbon-carbon bond-forming reactions. Research on similar vinylnaphthalene derivatives suggests potential utility as a precursor or ligand in metal-catalyzed processes, such as those involving ruthenium complexes, which are known to facilitate a range of selective organic oxidations and other transformations . The naphthalene moiety provides a rigid, planar structure that can influence both the steric and electronic properties of molecules, which is a critical factor in catalyst design and material science. Furthermore, such stereospecific alkenes are fundamental in methodological studies aimed at constructing complex molecular architectures, including those with all-carbon quaternary centers, which are common challenges in natural product synthesis . This compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12 B14898651 (Z)-1-(1-naphthyl)-propene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

1-[(Z)-prop-1-enyl]naphthalene

InChI

InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-10H,1H3/b6-2-

InChI Key

ZZPDMMIMRUGHBQ-KXFIGUGUSA-N

Isomeric SMILES

C/C=C\C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for Z 1 1 Naphthyl Propene and Its Analogues

1 Routes Involving Naphthyl-Containing Precursors

The synthesis of substituted naphthalenes can be challenging due to the regioselectivity issues associated with classical electrophilic substitution reactions like the Friedel-Crafts acylation, which often yield peri-substituted products. mdpi.com However, modern synthetic methods have provided more controlled routes. For instance, palladium-catalyzed annulation reactions of alkynes with vinylic iodides or triflates have been successfully employed to create functionalized naphthalenes. csir.co.za

A practical, large-scale synthesis of 1-ethynylnaphthalene, a key precursor for 1-(1-naphthyl)-propene, has been reported starting from 1-bromonaphthalene. researchgate.net This alkyne can then be subjected to semi-hydrogenation to yield the desired Z-alkene. Another approach involves the reaction of β-naphthol with p-phenylenediamine (B122844) in the presence of boric anhydride (B1165640) or boric acid to produce N,N'-di-2-naphthyl-p-phenylenediamine, demonstrating the reactivity of naphthol derivatives. google.com While not directly yielding a simple propene derivative, this illustrates the modification of naphthyl precursors.

The synthesis of 1-(2-propen-1-yl)naphthalene, an isomer of the target compound, is also well-documented and it is used as an intermediate in organic synthesis. cymitquimica.com Furthermore, the synthesis of various naphthalene (B1677914) derivatives, including those with amine functionalities, has been explored, which could serve as precursors for more complex analogs. youtube.comresearchgate.net

Formation of Naphthyl-Propene Structures from Carbonyl Compounds

The synthesis of (Z)-1-(1-naphthyl)-propene and its analogs from carbonyl compounds is a cornerstone of modern organic chemistry, primarily relying on the venerable Wittig reaction. This powerful olefination method allows for the direct conversion of an aldehyde or ketone into an alkene, offering a high degree of control over the location of the newly formed double bond. mnstate.eduwikipedia.orglibretexts.org The reaction's significance was underscored by Georg Wittig's receipt of the Nobel Prize in Chemistry in 1979 for its discovery. libretexts.org

The core of the Wittig reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. wikipedia.orgudel.eduudel.edu In the context of synthesizing this compound, the reaction would typically involve either 1-naphthaldehyde (B104281) or 1-acetylnaphthalene as the carbonyl starting material. The other key component is a phosphorus ylide, which is prepared in a two-step sequence. First, a triarylphosphine, most commonly triphenylphosphine (B44618), reacts with an alkyl halide via a nucleophilic substitution (SN2) reaction to form a phosphonium (B103445) salt. libretexts.orglibretexts.org For the synthesis of a propene structure, an ethyl halide such as ethyltriphenylphosphonium bromide would be utilized. In the second step, the phosphonium salt is treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, yielding the nucleophilic ylide. libretexts.orglibretexts.org

The stereochemical outcome of the Wittig reaction, specifically the formation of the (Z)- or (E)-isomer, is heavily influenced by the nature of the ylide. Unstabilized ylides, which are those bearing simple alkyl groups, generally lead to the preferential formation of the (Z)-alkene. wikipedia.org This selectivity is attributed to the kinetic control of the reaction, where the initial addition of the ylide to the carbonyl group proceeds through a sterically favored transition state that ultimately leads to the cis- or (Z)-alkene. youtube.com Conversely, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge, tend to favor the formation of the (E)-alkene. wikipedia.org Therefore, for the specific synthesis of this compound, the use of an unstabilized ylide derived from ethyltriphenylphosphonium bromide is the preferred strategy.

The reaction mechanism is thought to proceed through the formation of a four-membered ring intermediate called an oxaphosphetane. udel.eduudel.edu This intermediate then collapses in an irreversible step to form the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. udel.edu

Various bases and solvent systems can be employed for the Wittig reaction. Strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are often used to generate the ylide. libretexts.org The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org Some methodologies also describe the use of biphasic systems or even solvent-free conditions. mnstate.eduwvu.edu

While a specific protocol for this compound is not extensively detailed in readily available literature, analogous reactions provide a clear blueprint. For instance, the reaction of 9-anthraldehyde (B167246) with benzyltriphenylphosphonium (B107652) chloride in the presence of sodium hydroxide (B78521) is a well-documented example of a Wittig reaction involving a polycyclic aromatic aldehyde. udel.edu

Below is a table summarizing typical conditions and outcomes for Wittig reactions analogous to the synthesis of naphthyl-propenes, based on reactions with similar aldehydes and ylides.

Carbonyl CompoundYlide PrecursorBaseSolventProduct(s)Yield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDichloromethane/Watertrans-9-(2-Phenylethenyl)anthracene- mnstate.edu
BenzaldehydeMethyl bromoacetateSaturated NaHCO₃ (aq)WaterMethyl cinnamate (B1238496) (E/Z mixture)High sciepub.com
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHN,N-Dimethylformamide (DMF)trans-9-(2-Phenylethenyl)anthracene- udel.edu

Reaction Mechanisms and Reactivity of Z 1 1 Naphthyl Propene

Mechanistic Studies of Addition Reactions to (Z)-Alkenes

Addition reactions are fundamental to the chemistry of alkenes, involving the breaking of the π-bond to form two new σ-bonds. libretexts.org The mechanisms of these additions to (Z)-1-(1-naphthyl)-propene are influenced by the electronic and steric properties of the naphthyl group.

Electrophilic Addition: Electrophilic addition reactions are initiated by the attack of an electrophile on the electron-rich double bond of the alkene. numberanalytics.com This process typically occurs in two main steps:

Electrophilic Attack: The π electrons of the alkene's double bond attack an electrophile (e.g., a proton from an acid like HBr), forming a new carbon-electrophile σ-bond and a carbocation intermediate. libretexts.orgyoutube.com For this compound, this attack can theoretically produce two different carbocations. The stability of the resulting carbocation is paramount in determining the reaction's outcome. numberanalytics.com The formation of a carbocation adjacent to the naphthalene (B1677914) ring would be significantly stabilized by resonance with the aromatic system, making it the more favorable intermediate.

Nucleophilic Attack: A nucleophile (e.g., a bromide ion) then attacks the electrophilic carbocation, forming the final product. libretexts.orgyoutube.com

The regioselectivity of this reaction generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the more stable carbocation. libretexts.org In the case of this compound, the hydrogen would add to the terminal carbon of the propene chain, and the nucleophile would add to the carbon bonded to the naphthyl group. The reaction proceeds through a high-energy carbocation intermediate, and the initial electrophilic attack is the rate-determining step. libretexts.org

Radical Addition: In contrast to electrophilic addition, radical addition proceeds via a free-radical chain mechanism and often results in anti-Markovnikov regioselectivity, particularly with HBr in the presence of peroxides. libretexts.org

The mechanism involves three stages:

Initiation: A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from HBr to generate a bromine radical. libretexts.org

Propagation: The bromine radical adds to the alkene double bond. This addition is regioselective, occurring in a way that produces the more stable carbon radical. libretexts.org For this compound, the bromine atom would add to the terminal carbon, placing the radical on the carbon adjacent to the stabilizing naphthyl ring. This carbon radical then abstracts a hydrogen atom from another HBr molecule, forming the product and a new bromine radical to continue the chain. libretexts.org

Termination: The reaction ceases when radicals combine.

The stereoselectivity of radical additions to alkenes can be influenced by factors such as π-π stacking interactions, which can favor the formation of higher-energy Z-alkenes in certain contexts. oaepublish.com

Table 1: Comparison of Electrophilic vs. Radical Addition to this compound

Feature Electrophilic Addition (e.g., with HBr) Radical Addition (e.g., with HBr, peroxides)
Initiating Species Electrophile (e.g., H⁺) Free radical (e.g., Br•)
Intermediate Carbocation Carbon radical
Regioselectivity Markovnikov Anti-Markovnikov
Mechanism Two-step ionic mechanism Chain reaction (initiation, propagation, termination)

| Key Factor | Formation of the most stable carbocation. numberanalytics.comlibretexts.org | Formation of the most stable radical intermediate. libretexts.org |

Cycloaddition reactions are processes where two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. iupac.org The stereochemistry of the alkene reactant is often preserved in the product, making these reactions highly valuable in synthesis.

Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a cornerstone of cycloaddition chemistry, combining a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a cyclohexene (B86901) ring. chemistrytalk.orglibretexts.org In this context, this compound would act as the dienophile. The reaction is typically concerted and thermally allowed. ic.ac.uk The stereochemistry of the dienophile is retained, meaning that the Z-configuration of the naphthyl-propene would lead to a specific cis-arrangement of the substituents on the newly formed ring. The bulky naphthyl group would likely direct the diene to approach from the less sterically hindered face of the double bond.

[2+2] and [3+2] Cycloadditions: Other cycloadditions are also possible. For instance, [2+2] cycloadditions can occur, particularly under photochemical conditions, to form cyclobutane (B1203170) rings. libretexts.org 1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, react a 1,3-dipole with a dipolarophile (the alkene) to create five-membered heterocyclic rings. chemistrytalk.orglibretexts.org The Z-geometry of the alkene would again be crucial in determining the stereochemical outcome of the resulting five-membered ring.

Table 2: Potential Cycloaddition Reactions

Reaction Type Reactants Product Ring System Key Features
[4+2] Diels-Alder This compound + Diene Cyclohexene derivative Concerted, thermal reaction; retains Z-stereochemistry. chemistrytalk.orgic.ac.uk
[2+2] Photocycloaddition This compound + Alkene Cyclobutane derivative Often requires photochemical activation. libretexts.org

| [3+2] Dipolar Cycloaddition | this compound + 1,3-Dipole | Five-membered heterocycle | Forms heterocyclic rings; stereospecific. chemistrytalk.orglibretexts.org |

Photochemical Transformations of Naphthyl-Propene Derivatives

The naphthalene moiety in this compound is a strong chromophore, making the compound susceptible to photochemical transformations. Upon absorption of light, photo-excited naphthalene can undergo reduction in the presence of a suitable electron donor, such as triethylamine, to yield dihydronaphthalene derivatives. rsc.org This process likely involves an electron-transfer mechanism. rsc.org

For this compound, several photochemical pathways are conceivable:

Z/E Isomerization: A common photochemical reaction for alkenes is cis-trans (or Z/E) isomerization around the double bond. Irradiation could lead to an equilibrium mixture of (Z)- and (E)-1-(1-naphthyl)-propene.

Photocycloaddition: As mentioned, [2+2] cycloadditions with other alkenes can be induced by light.

Intramolecular Cyclization: The excited naphthalene ring could potentially react with the propene side chain, leading to the formation of new cyclic structures.

Photoreduction: Similar to naphthalene itself, the naphthyl group in the molecule could be photochemically reduced, affecting the aromatic system. rsc.org

Propene-Based Reaction Pathways in Complex Chemical Systems

In more complex chemical environments, such as those found in industrial catalysis, the propene unit dictates a range of potential reaction pathways. Studies on propene conversion over catalysts like zeolites (e.g., ZSM-5) show that it can act as a key intermediate in the formation of a "hydrocarbon pool," leading to a mixture of products including other alkenes and aromatics through oligomerization, cracking, and aromatization reactions. youtube.com

For this compound, the presence of the bulky and electronically influential naphthyl group would significantly modify these pathways:

Steric Hindrance: The naphthyl group would sterically hinder polymerization or oligomerization reactions that are common for simple alkenes like propene. libretexts.org

Electronic Effects: The aromatic ring can stabilize adjacent radical or cationic intermediates, potentially favoring specific cracking or rearrangement pathways over others.

Catalyst Interaction: In heterogeneous catalysis, the large naphthyl group would influence how the molecule interacts with the active sites of a catalyst, potentially leading to deactivation by blocking pores or favoring surface-specific reactions. youtube.com

Furthermore, the entire molecule can be constructed through synthetic pathways that involve creating the naphthalene core itself, for instance, through the transmutation of isoquinoline (B145761) skeletons, which involves ring-opening and subsequent 6π-electrocyclization steps. nih.gov

Computational Chemistry Approaches to Z 1 1 Naphthyl Propene

Density Functional Theory (DFT) Studies on (Z)-Alkene Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. In the context of (Z)-1-(1-naphthyl)-propene, DFT calculations can provide detailed information about its geometry, electronic properties, and reactivity.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring and the propene double bond, while the LUMO would likely be distributed over the aromatic system.

The reactivity of this compound can be further explored by calculating reactivity descriptors derived from DFT, such as Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. This information is crucial for predicting how the molecule will behave in chemical reactions. For instance, DFT calculations can shed light on the initial steps of electrophilic additions to the double bond, a common reaction for alkenes. The calculated energies of adsorption for various alkenes on catalytic surfaces have been shown to correlate with the activation of the double bond. rsc.org

A hypothetical data table summarizing typical DFT results for a molecule like this compound is presented below.

PropertyCalculated Value
C=C Bond Length (propene)~1.34 Å
C-C Single Bond Length (naphthyl-propene)~1.48 Å
Dihedral Angle (Naphthyl-C-C=C)Varies with conformation
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV

These values are illustrative and would be determined with high precision in an actual DFT study. The choice of the functional and basis set, such as B3LYP/6-31G(d,p), is critical for obtaining accurate results. masterorganicchemistry.com

Quantum Chemical Calculations of Potential Energy Surfaces and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions involving this compound. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (reactants and products) corresponding to minima on the surface, and transition states, which are saddle points connecting these minima.

For a reaction such as the isomerization of this compound to its (E)-isomer, quantum chemical calculations can be used to locate the transition state for the rotation around the C=C double bond. The energy of this transition state relative to the ground state of the (Z)-isomer gives the activation energy for the isomerization process. Similarly, for addition reactions to the double bond, the PES can reveal the reaction pathway, including the formation of any intermediates and the structures of the transition states.

The calculation of transition states is a computationally demanding task that requires specialized algorithms. Once a transition state structure is located, its authenticity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) can then be calculated to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

The following table provides a hypothetical example of calculated energies for a reaction involving an alkene, illustrating the kind of data obtained from these calculations.

SpeciesRelative Energy (kcal/mol)
Reactants ((Z)-alkene + Electrophile)0.0
Transition State 1 (Formation of Intermediate)+15.2
Intermediate+5.6
Transition State 2 (Formation of Product)+12.8
Product-10.5

These calculations provide a quantitative understanding of the reaction mechanism and kinetics. The accuracy of these predictions is highly dependent on the level of theory and basis set employed. High-level methods like coupled-cluster theory or multi-reference methods may be necessary for very accurate results, though DFT often provides a good balance of accuracy and computational cost for many systems.

Theoretical Prediction and Rationalization of Stereoselectivity in Reactions

Reactions involving prochiral molecules like this compound can often lead to the formation of stereoisomers. Theoretical calculations are a powerful tool for predicting and rationalizing the stereoselectivity of such reactions. By comparing the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially.

For example, in an electrophilic addition to the double bond of this compound, the electrophile can attack from either the re or the si face of the double bond. These two modes of attack will lead to enantiomeric (if the electrophile is achiral) or diastereomeric (if the electrophile is chiral) products. The stereoselectivity of the reaction is determined by the difference in the activation energies for the two pathways.

Computational models can be constructed for the transition states of both the re and si attacks. The calculated energies of these transition states can then be used to predict the stereochemical outcome of the reaction. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. The origins of the energy differences can be analyzed in terms of steric and electronic effects. For instance, the bulky naphthyl group may sterically hinder the approach of the electrophile from one face of the double bond, leading to a higher energy transition state for that pathway.

A hypothetical comparison of transition state energies for a stereoselective reaction is shown in the table below.

Transition StateRelative Free Energy (kcal/mol)Predicted Product Ratio (at 298 K)
TS (re attack)12.595
TS (si attack)14.35

In this example, the lower energy of the transition state for the re attack would lead to the prediction that the corresponding stereoisomer is the major product. Such theoretical predictions can be invaluable in the design of stereoselective syntheses. mdpi.com

Computational Analysis of Conformational Dynamics and Energetics

The this compound molecule possesses conformational flexibility, primarily due to rotation around the single bond connecting the naphthyl group and the propene unit. Computational analysis can be used to explore the conformational landscape of the molecule, identify the stable conformers, and determine the energy barriers for their interconversion.

A conformational search can be performed using methods like molecular mechanics or DFT to identify the low-energy conformations of this compound. For each identified conformer, a geometry optimization and frequency calculation can be performed at a higher level of theory to obtain accurate energies and confirm that they are true minima on the potential energy surface.

The relative energies of the different conformers determine their populations at a given temperature, according to the Boltzmann distribution. The energy barriers between conformers, which can be calculated by locating the transition states for bond rotation, determine the rates of interconversion. This information is crucial for understanding the dynamic behavior of the molecule in solution.

The conformational preferences of this compound will be influenced by a balance of steric and electronic effects. Steric hindrance between the methyl group of the propene and the hydrogen atom at the 8-position of the naphthalene ring will play a significant role in determining the preferred dihedral angle. Electronic effects, such as conjugation between the double bond and the aromatic system, will also influence the conformational energetics. Studies on structurally similar molecules, such as dinaphthyl ketones, have shown that DFT calculations can successfully describe their conformational preferences. researchgate.net

A representative data table for a conformational analysis is provided below.

ConformerDihedral Angle (Naphthyl-C-C=C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Anti)180°0.075
2 (Gauche)60°1.215
3 (Syn)2.510

These computational insights into the conformational dynamics and energetics of this compound are essential for a complete understanding of its chemical and physical properties.

Applications of Z 1 1 Naphthyl Propene in Advanced Materials and Catalysis

Role in Polymerization Processes

The presence of the naphthyl group in (Z)-1-(1-naphthyl)-propene introduces significant steric and electronic effects that influence its polymerization behavior, particularly in stereoselective processes.

Metallocene-Catalyzed Stereoselective Polymerization of Propene Derivatives

Metallocene catalysts, a class of organometallic compounds typically containing a transition metal sandwiched between two cyclopentadienyl anions, are renowned for their ability to produce polymers with highly controlled microstructures. behinpolymerco.com The precise control over polymer tacticity (the stereochemical arrangement of chiral centers in the main chain) is a key advantage of these single-site catalysts. researchgate.net The symmetry of the metallocene ligand framework is a crucial determinant of the resulting polymer's stereochemistry. For instance, C2-symmetric metallocenes are known to produce isotactic polypropylene, where the methyl groups are all on the same side of the polymer backbone, while Cs-symmetric catalysts typically yield syndiotactic polypropylene, with alternating methyl group orientations. illinois.eduunits.it

While direct studies on the metallocene-catalyzed polymerization of this compound are not extensively documented, the behavior of structurally similar vinylnaphthalenes offers significant insights. In the coordination polymerization of 1-vinylnaphthalene (1VN) and 2-vinylnaphthalene (2VN), rare-earth metal precursors have been shown to produce atactic poly(1VN) and highly syndiotactic poly(2VN). nih.gov This demonstrates that the position of the naphthyl group relative to the vinyl group profoundly impacts the stereoselectivity of the polymerization. It is therefore anticipated that the stereochemistry of poly(1-naphthyl-propene) would be similarly influenced by the catalyst's geometry and the electronic and steric properties of the naphthyl substituent.

The polymerization of propene and its derivatives with metallocene catalysts is a complex process involving monomer coordination and insertion into the metal-carbon bond. researchgate.net The stereoselectivity arises from the catalyst's ability to control the facial selectivity of the incoming monomer and to dictate the stereochemistry of the insertion step. nih.gov For a bulky monomer like this compound, the steric interactions between the naphthyl group and the ligands of the metallocene catalyst would be a dominant factor in determining the stereochemical outcome of the polymerization.

Influence of Naphthyl-Containing Ligands in Catalysis and Stereocontrol

The influence of naphthyl groups on stereocontrol is also evident when they are incorporated into the ligand framework of the catalyst itself. While not directly attached to the monomer, naphthyl-containing ligands can create a specific chiral environment around the metal center, thereby directing the stereochemistry of the polymerization. The "naphthyl requirement" observed in some cross-coupling reactions, where the presence of a naphthyl group is essential for high stereochemical fidelity, underscores the potent directing effect of this moiety. nih.gov This effect is attributed to the unique steric and electronic properties of the naphthyl group, which can favor specific transition states during the catalytic cycle.

In the context of polymerization, the steric bulk of naphthyl-containing ligands can restrict the possible coordination geometries of the incoming monomer, leading to enhanced stereoselectivity. Furthermore, the electronic nature of the naphthyl group can modulate the reactivity of the catalytic center, influencing the rates of propagation and termination reactions. mdpi.com The rational design of metallocene and post-metallocene catalysts often involves tuning the steric and electronic properties of the ligands to achieve the desired polymer microstructure. behinpolymerco.comwikipedia.org The incorporation of naphthyl moieties into the ligand structure represents a promising strategy for achieving high levels of stereocontrol in the polymerization of propene and its derivatives.

Cationic Polymerization Aspects

Cationic polymerization is another important method for polymer synthesis, particularly for monomers with electron-donating substituents that can stabilize a carbocationic propagating species. mdpi.com While specific studies on the cationic polymerization of this compound are limited, the general principles of cationic polymerization can be applied to predict its behavior. The naphthyl group, being an electron-rich aromatic system, would be expected to stabilize a benzylic-type carbocation formed during the initiation and propagation steps.

However, the steric hindrance posed by the naphthyl group could also present challenges. The bulky substituent might impede the approach of the monomer to the propagating chain end, potentially leading to lower polymerization rates and lower molecular weight polymers. In cationic polymerization, the choice of solvent and initiator is crucial for controlling the reaction. mdpi.comrsc.org For a monomer like this compound, a carefully selected initiating system and reaction conditions would be necessary to achieve a controlled polymerization and to minimize side reactions such as chain transfer and termination. The use of ionic liquids as solvents in cationic polymerization has been shown to improve controllability for some monomers. mdpi.com

This compound as a Synthetic Intermediate in Non-Polymer Applications

Beyond its potential as a monomer, this compound can serve as a valuable synthetic intermediate in the preparation of a variety of organic molecules. The reactive double bond and the functionalizable aromatic ring provide two handles for further chemical transformations. For instance, the double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydroboration, to introduce new functional groups.

The naphthyl moiety itself is a common structural motif in many biologically active compounds and advanced materials. For example, naphthyl-containing compounds have been investigated for their applications in the synthesis of pharmaceuticals, including chiral drug intermediates. researchgate.net The synthesis of complex heterocyclic compounds, which are often the core structures of pharmaceuticals and functional materials, can also utilize naphthyl-containing precursors. mdpi.com Furthermore, the stereoselective synthesis of macrocyclic compounds with potential antitumor activity has been achieved using building blocks containing naphthyl fragments. mdpi.com While direct examples of the use of this compound as a starting material in these specific applications are not prevalent in the literature, its structure suggests its potential as a precursor to a wide range of functionalized naphthyl derivatives.

Fundamental Studies in Catalytic Surface Interactions with Propene Analogues

Understanding the interactions of molecules with catalytic surfaces is fundamental to designing more efficient and selective catalysts. Propene and its analogues are often used as probe molecules in surface science studies to elucidate reaction mechanisms in heterogeneous catalysis. The adsorption and reactivity of chiral modifiers, such as 1-(1-naphthyl)ethylamine, on platinum surfaces have been studied to understand the origins of enantioselectivity in heterogeneous catalysis. nsf.gov These studies reveal that the naphthyl group plays a crucial role in the adsorption geometry and the electronic interactions with the catalyst surface.

Future Directions and Research Perspectives for Z 1 1 Naphthyl Propene Chemistry

Emerging Synthetic Strategies for Highly Substituted (Z)-Alkenes

The synthesis of thermodynamically less stable (Z)-alkenes, particularly those with significant steric hindrance like (Z)-1-(1-naphthyl)-propene, remains a formidable challenge in organic synthesis. nih.gov Traditional methods often yield mixtures of (E) and (Z) isomers, necessitating difficult purification steps. However, recent advancements have provided powerful tools for achieving high (Z)-selectivity.

Future syntheses of this compound and its derivatives will likely move beyond classical approaches to embrace these modern strategies. Catalytic methods are particularly promising as they offer mild reaction conditions and high efficiency. acs.org For instance, photochemically catalyzed isomerization presents an orthogonal approach where the thermodynamically favored (E)-alkene can be converted to the desired (Z)-isomer. acs.orgresearchgate.net This method is operationally simple and tolerant of various functional groups. acs.org

Another powerful strategy is the cobalt-hydrogen atom transfer (HAT) catalysis, which enables the alkenylation of unactivated C(sp³)–H bonds to produce (Z)-alkenes with excellent regioselectivity and diastereoselectivity. rsc.org The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis, has also been refined. The use of modified Still-Gennari type reagents, such as ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates, has demonstrated exceptional (Z)-selectivity in the synthesis of various trisubstituted alkenes. nih.gov

For highly substituted systems, including all-carbon tetrasubstituted alkenes, nickel-catalyzed cascade reactions involving the syn-arylnickelation of alkynes followed by intramolecular acyl migration have shown exclusive (Z)-selectivity. rsc.org Furthermore, catalytic cross-metathesis provides a route to stereoselectively generate acyclic trisubstituted alkenes in either isomeric form, a previously unmet challenge. nih.gov

Table 1: Comparison of Modern (Z)-Alkene Synthetic Strategies

Synthetic StrategyKey FeaturesPotential for this compoundReference
Catalytic PhotoisomerizationConverts thermodynamic (E)-alkene to (Z)-isomer using a photocatalyst; mild conditions.Highly suitable for isomerizing an easily prepared (E)-1-(1-naphthyl)-propene to the (Z)-form. acs.orgresearchgate.net
Modified Wittig ReactionUtilizes alkene-derived phosphines, offering new retrosynthetic disconnections.Applicable for creating functionalized analogues of this compound. nih.gov
Modified Horner-Wadsworth-EmmonsEmploys fluorinated phosphonate (B1237965) reagents (Still-Gennari type) to achieve high (Z)-selectivity.A reliable method for reacting 1-naphthaldehyde (B104281) with an appropriate phosphonate to yield the target. nih.gov
Catalytic Cross-MetathesisStereoselective synthesis of trisubstituted alkenes using molybdenum or ruthenium catalysts.Could be used to couple a simpler alkene with a naphthyl-containing alkene partner. nih.gov
Cobalt-HAT CatalysisAlkenylation of unactivated C(sp³)–H bonds with terminal alkynes to give (Z) products.A novel approach for direct synthesis from a suitable alkane and 1-ethynylnaphthalene. rsc.org
Sulfur-Mediated OlefinationMetal-free homocoupling of N-tosylhydrazones using elemental sulfur. Efficient for sterically congested alkenes.Could be adapted for cross-coupling reactions to generate the target structure. researchgate.net

Advanced Spectroscopic Probes for Dynamic Stereochemical Processes

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its reactivity and interactions. While standard 1D NMR provides basic structural information, advanced spectroscopic techniques are required to probe the subtle stereochemical dynamics of this sterically constrained molecule. docbrown.info

Future research should employ a suite of advanced NMR techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is essential for unambiguously confirming the (Z)-geometry by observing spatial correlations between the vinylic proton and the methyl protons, as well as protons on the naphthyl ring. Variable-Temperature (VT) NMR studies would be invaluable for investigating the rotational dynamics around the C(naphthyl)-C(alkene) single bond. The energy barrier to this rotation, influenced by the steric clash between the propene moiety and the peri-hydrogen of the naphthalene (B1677914) ring, could be quantified, providing insight into the molecule's conformational preferences at different temperatures. Simple 1H NMR analysis, by inspecting the ABX patterns for the alpha-methylene unit, can also permit stereochemical assignment. nih.gov

Beyond NMR, Scanning Tunneling Microscopy (STM) offers the potential to visualize the molecule's orientation and arrangement on a surface. nih.gov Studies on the structurally related (S)-(-)-1-(1-naphthyl)ethylamine have demonstrated the power of STM in revealing how such molecules interact with catalytically active surfaces like platinum. nih.gov Similar investigations with this compound could provide direct evidence of its adsorption geometry, which is fundamental to understanding its behavior in heterogeneous catalysis. These studies could reveal whether the molecule lies flat or adopts a tilted conformation, and how it might assemble into ordered arrays on a surface.

Integration of Machine Learning and Artificial Intelligence in Predicting Naphthyl-Propene Reactivity

The complexity of chemical reactions often makes it challenging to predict outcomes, select optimal conditions, or understand reaction mechanisms. eurekalert.org Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in chemistry, capable of analyzing vast datasets to uncover hidden relationships and make accurate predictions. researchgate.net

For this compound, AI models could be trained to predict its reactivity in various chemical transformations. Neural networks, for example, can be trained on large reaction databases like Reaxys to predict suitable catalysts, reagents, and solvents for a desired transformation. acs.org By inputting the structures of this compound and a reaction partner, the model could suggest conditions for reactions like hydroformylation, epoxidation, or cross-coupling.

Furthermore, ML models can predict the major product of a reaction when multiple outcomes are possible. acs.org This is particularly relevant for this compound, where regioselectivity and stereoselectivity are key concerns. A model could assess the likelihood of different reaction pathways to determine the most probable product distribution. acs.org Unified deep learning models, such as the Text-to-Text Transfer Transformer (T5Chem), are capable of handling multiple prediction tasks simultaneously, including forward reaction prediction, retrosynthesis, and even reagent suggestion. nih.gov

The development of a specialized dataset focused on the reactions of naphthyl-alkenes would significantly enhance the predictive power of these models for this specific class of compounds. By combining quantum chemical calculations (like DFT) to generate molecular descriptors with experimental data, highly accurate models could be built to guide the synthetic chemist, reducing the number of trial-and-error experiments and accelerating the discovery of new reactions and applications for this compound. youtube.com

Exploration of Novel Catalytic Transformations Involving this compound

The unique steric and electronic properties of this compound make it an intriguing substrate for novel catalytic transformations. Its defined stereochemistry can be used to probe the mechanisms of stereospecific reactions, while the electron-rich naphthalene ring offers opportunities for unique reactivity.

One promising area is the catalytic functionalization of the alkene. A three-component amino etherification, for example, could allow for the direct installation of both an amine and an ether group across the double bond, creating complex and high-value products. acs.org The stereochemical outcome of such a reaction on a (Z)-alkene would provide significant mechanistic insight.

The use of this compound in zeolite-catalyzed reactions is another avenue for exploration. Zeolites like ZSM-5 and IM-5 are used in the catalytic cracking of hydrocarbons to produce valuable light olefins like propene. youtube.comresearchgate.net Studying the transformation of this compound over these solid acid catalysts could provide insights into coke formation mechanisms and the role of aromatic species within the catalyst pores. youtube.com

Furthermore, the dehydrogenation of the propyl chain to form a naphthyl-substituted allene (B1206475) or alkyne is a potential transformation. Research on the catalytic dehydrogenation of propane (B168953) using catalysts like Zn-BEA zeolites or PtZn on titanosilicate-1 (TS-1) could be adapted for this more complex substrate. mdpi.comrsc.org The success of such a reaction would provide a direct route to highly valuable conjugated systems. The interaction of the naphthyl group with the catalyst surface could play a critical role in directing the selectivity of these transformations. nih.gov

Table 2: Potential Novel Catalytic Transformations for this compound

Transformation TypePotential Catalyst SystemAnticipated Product/ApplicationRationale/Reference
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexes (e.g., Rh-DuPhos)Enantiomerically enriched 1-(1-naphthyl)propane.Classic transformation; the bulky naphthyl group would test the efficacy of modern asymmetric catalysts.
Catalytic AminoetherificationCopper(I) catalyst, O-benzoyl hydroxylamines, silyl (B83357) ethers1,2-amino ether adducts with potential for high diastereoselectivity.Based on recently developed three-component alkene functionalization methods. acs.org
HydroformylationRhodium catalysts with specialized ligands (e.g., BiPHEPHOS)Branched or linear aldehydes; control of regioselectivity is a key challenge.A fundamental transformation to produce aldehydes for further synthesis.
Zeolite-Mediated Cracking/IsomerizationH-ZSM-5 or IM-5 ZeolitesIsomerized products, cracked fragments, or oligomers.To probe the behavior of bulky aromatics in industrially relevant catalytic processes. youtube.comresearchgate.net
Catalytic DehydrogenationPtZn/TS-1 or Zn-BEA1-(1-naphthyl)propyne or 1-(1-naphthyl)allene.Extending propane dehydrogenation catalysis to a more complex, functional substrate. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-1-(1-naphthyl)-propene to ensure high stereochemical purity?

  • Methodological Answer : The Z-isomer can be synthesized via stereoselective Wittig reactions using stabilized ylides and 1-naphthaldehyde derivatives. Key steps include:

  • Catalyst selection : Use palladium or organocatalysts to enhance stereocontrol (e.g., Heck coupling for alkene formation) .
  • Characterization : Confirm stereochemistry via 1H^1H-NMR coupling constants (typical Jtrans>JcisJ_{trans} > J_{cis}) and NOESY spectroscopy to validate spatial proximity of substituents .
  • Purity optimization : Employ preparative HPLC with chiral stationary phases to isolate the Z-isomer from E-isomer byproducts .

Q. How can researchers validate the identity and purity of this compound in synthetic batches?

  • Methodological Answer :

  • Spectroscopic analysis : Combine 1H^1H-NMR (aromatic proton integration), 13C^{13}C-NMR (alkene carbon shifts), and FT-IR (C=C stretching at ~1600–1680 cm1^{-1}) .
  • Chromatography : Use GC-MS or HPLC with UV detection (λ ~254 nm for naphthyl absorption) to quantify impurities.
  • Elemental analysis : Compare experimental C/H/N ratios with theoretical values (C13_{13}H12_{12}: C 89.63%, H 6.94%) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during stereochemical assignment of this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .
  • X-ray crystallography : Resolve ambiguity by determining the crystal structure, though challenges exist due to limited crystallinity in alkenes. Alternative: Use Mosher ester derivatization for chiral centers .
  • Dynamic effects : Assess temperature-dependent NMR to detect conformational averaging that may obscure coupling constants .

Q. What strategies are effective for studying the catalytic applications of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Substrate scope testing : Screen the compound as a chiral ligand or building block in transition-metal catalysis (e.g., Rh-catalyzed hydroamination) .
  • Kinetic studies : Monitor enantioselectivity via chiral HPLC and calculate turnover frequencies (TOF) under varying conditions (solvent, temperature) .
  • Mechanistic probes : Use deuterium labeling or 31P^{31}P-NMR to track coordination modes in catalytic intermediates .

Q. How can computational modeling improve the design of this compound derivatives for material science applications?

  • Methodological Answer :

  • DFT/MD simulations : Predict electronic properties (HOMO-LUMO gaps) and thermodynamic stability of derivatives.
  • Docking studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
  • QSPR models : Coralate substituent effects (e.g., electron-withdrawing groups) with photophysical properties for OLED or polymer applications .

Notes for Rigorous Research Design

  • Ethical and safety considerations : Refer to toxicological profiles of naphthalene derivatives for handling guidelines (e.g., use fume hoods, avoid dermal exposure) .
  • Reproducibility : Document synthetic protocols in SI files per journal guidelines (e.g., Beilstein Journal’s template) .
  • Novelty evaluation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.